molecular formula C16H18ClNO2 B7853940 2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride

2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride

Cat. No. B7853940
M. Wt: 291.77 g/mol
InChI Key: YCKAYSYRBXOXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride involves the reaction of benzylamine with 4-bromoacetophenone to form 4-(benzylamino)acetophenone, which is then reacted with ethyl chloroacetate to form ethyl 2-(4-(benzylamino)phenyl)-2-oxoacetate. This compound is then hydrolyzed to form 2-(4-(benzylamino)phenyl)acetic acid, which is finally reacted with hydrochloric acid to form the hydrochloride salt of the target compound.

Starting Materials
Benzylamine, 4-bromoacetophenone, Ethyl chloroacetate, Hydrochloric acid

Reaction
Benzylamine is reacted with 4-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(benzylamino)acetophenone., 4-(Benzylamino)acetophenone is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride to form ethyl 2-(4-(benzylamino)phenyl)-2-oxoacetate., Ethyl 2-(4-(benzylamino)phenyl)-2-oxoacetate is hydrolyzed using a strong acid such as hydrochloric acid to form 2-(4-(benzylamino)phenyl)acetic acid., Finally, 2-(4-(benzylamino)phenyl)acetic acid is reacted with hydrochloric acid to form the hydrochloride salt of 2-{4-[Benzyl(methyl)amino]phenyl}acetic acid.

properties

IUPAC Name

2-[4-[benzyl(methyl)amino]phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-17(12-14-5-3-2-4-6-14)15-9-7-13(8-10-15)11-16(18)19;/h2-10H,11-12H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKAYSYRBXOXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[Benzyl(methyl)amino]phenyl]acetic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.